4-(2,4-Difluorophenyl)but-3-en-2-one
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Overview
Description
4-(2,4-Difluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8F2O. It is a fluorinated derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 2,4-difluorobenzaldehyde and a suitable ylide yields the desired product .
Another method involves the Claisen-Schmidt condensation, where 2,4-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to form the desired chalcone derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Difluorophenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness: : The presence of two fluorine atoms in the phenyl ring of this compound enhances its chemical stability and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F2O |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-4-(2,4-difluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+ |
InChI Key |
GHLZMZVZIRWHQY-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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